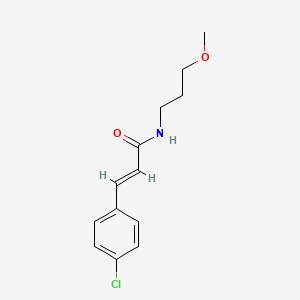
3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide, also known as CPMA, is a chemical compound that has gained attention for its potential use in scientific research. CPMA is a type of acrylamide derivative and has been found to have various biochemical and physiological effects.
作用机制
3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide binds to FKBP12 through a covalent interaction with a cysteine residue in the protein. This binding leads to conformational changes in the protein, which can affect its activity. This compound has been found to modulate the activity of several proteins, including the ryanodine receptor, which is involved in calcium signaling in muscle cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to increase the activity of the ryanodine receptor, leading to increased calcium release from the sarcoplasmic reticulum in muscle cells. This compound has also been found to inhibit the activity of a protein called cyclophilin D, which is involved in the regulation of cell death pathways.
实验室实验的优点和局限性
One advantage of using 3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide in lab experiments is its specificity for FKBP12. This allows researchers to selectively modulate the activity of certain proteins without affecting others. However, this compound can also have off-target effects, and its use may need to be carefully controlled to avoid unwanted effects.
未来方向
There are several future directions for research involving 3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide. One area of interest is the development of more selective this compound analogs that can modulate the activity of specific proteins. Another area of interest is the use of this compound in studying the role of FKBP12 in disease states, such as cancer and neurodegenerative disorders. Additionally, this compound may have potential as a therapeutic agent for certain diseases, although further research is needed to explore this possibility.
Conclusion
In conclusion, this compound is a chemical compound that has potential as a research tool for studying the function of certain proteins in the body. This compound binds to FKBP12 and can modulate the activity of several proteins, leading to various biochemical and physiological effects. While this compound has advantages for lab experiments, its use may need to be carefully controlled to avoid unwanted effects. Future research directions for this compound include the development of more selective analogs and the exploration of its potential therapeutic applications.
合成方法
3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide can be synthesized through a reaction between 4-chlorophenyl isocyanate and 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through a purification process involving column chromatography.
科学研究应用
3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide has been found to have potential as a research tool for studying the function of certain proteins in the body. Specifically, this compound has been shown to bind to a protein called FKBP12, which is involved in the regulation of protein folding and trafficking. By binding to FKBP12, this compound can modulate the activity of certain proteins and provide insights into their function.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-10-2-9-15-13(16)8-5-11-3-6-12(14)7-4-11/h3-8H,2,9-10H2,1H3,(H,15,16)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGDEJQRFIXJSA-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 1-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5033272.png)
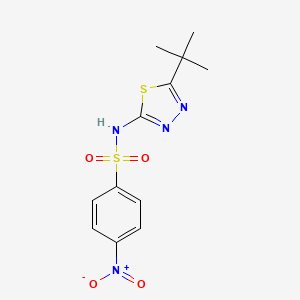
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5033282.png)
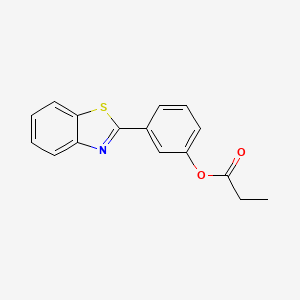

![ethyl 7-cyclopropyl-3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5033308.png)
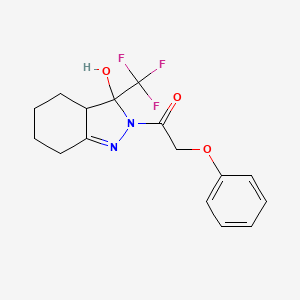
![1-methyl-4-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B5033329.png)
![4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5033335.png)
![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5033339.png)
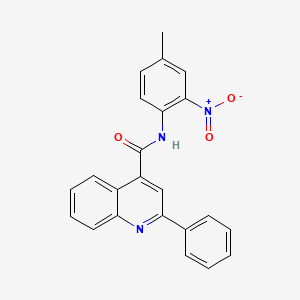
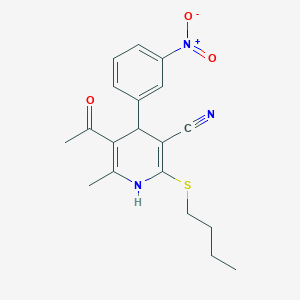

![N,N-diethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5033369.png)
